methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a unique structure that includes a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carboxylate ester at the 2-position of the indole ring.
Mechanism of Action
Target of Action
Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Biochemical Pathways
this compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given that indole derivatives have a broad spectrum of biological activities , the results of this compound’s action could be diverse and context-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Indole Compounds: One method involves the oxidation of indole compounds using appropriate oxidizing agents such as hydrogen peroxide or potassium dichromate.
Selective Substitution Reactions: Another method involves selective substitution reactions such as acylation or sulfonation, followed by further substitution to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. These reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides, halogens.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its biological activity.
Biological Studies: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex indole derivatives used in various chemical reactions and studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another indole derivative with similar structural features.
Uniqueness
Methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate is unique due to the specific positions of its hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8-7(10(13)4-6)5-9(12-8)11(14)15-2/h3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYZQJZHOPLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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